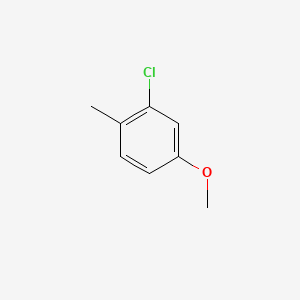
2-Chloro-4-methoxy-1-methylbenzene
概要
説明
2-Chloro-4-methoxy-1-methylbenzene: is an organic compound with the molecular formula C8H9ClO . It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a methoxy group at the fourth position, and a methyl group at the first position. This compound is known for its applications in various chemical syntheses and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method to synthesize 2-Chloro-4-methoxy-1-methylbenzene involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Chlorination: Another method involves the chlorination of 4-methoxy-1-methylbenzene using chlorine gas in the presence of a catalyst like ferric chloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods:
- Industrially, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-Chloro-4-methoxy-1-methylbenzene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl group in this compound can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction Reactions: The compound can also undergo reduction reactions, where the methoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 2-Hydroxy-4-methoxy-1-methylbenzene.
Oxidation: 2-Chloro-4-methoxybenzoic acid.
Reduction: 2-Chloro-4-hydroxy-1-methylbenzene.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: 2-Chloro-4-methoxy-1-methylbenzene is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of chlorinated aromatic compounds with biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of certain medicinal compounds, particularly those with antimicrobial and anti-inflammatory properties.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins, which are utilized in coatings, adhesives, and sealants.
作用機序
Electrophilic Aromatic Substitution:
- The compound undergoes electrophilic aromatic substitution reactions where the aromatic ring acts as a nucleophile and attacks electrophiles. The mechanism involves the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.
Molecular Targets and Pathways:
- The methoxy and chlorine substituents on the benzene ring influence the electron density, making the compound more reactive towards electrophiles. The methyl group also contributes to the overall reactivity by donating electron density through hyperconjugation.
類似化合物との比較
- 2-Chloro-1-methoxy-4-methylbenzene
- 4-Chloro-2-methoxy-1-methylbenzene
- 2-Chloro-4-methoxy-1-ethylbenzene
Comparison:
- 2-Chloro-4-methoxy-1-methylbenzene is unique due to the specific positioning of its substituents, which affects its reactivity and applications. Compared to 2-Chloro-1-methoxy-4-methylbenzene , it has different electronic and steric properties, leading to variations in its chemical behavior and suitability for different synthetic routes.
特性
IUPAC Name |
2-chloro-4-methoxy-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZVVVASCILFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426249 | |
| Record name | 2-CHLORO-4-METHOXY-1-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54788-38-4 | |
| Record name | 2-CHLORO-4-METHOXY-1-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

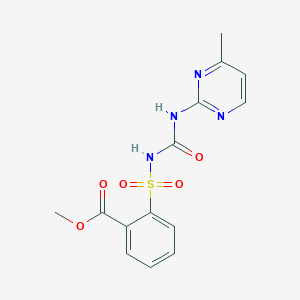
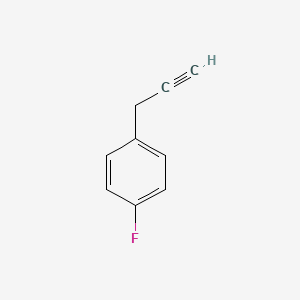
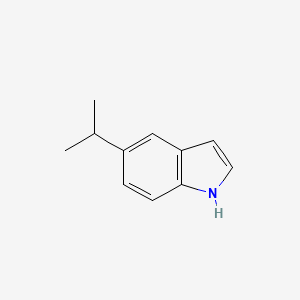
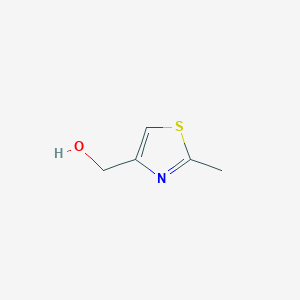
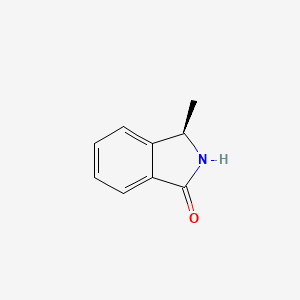
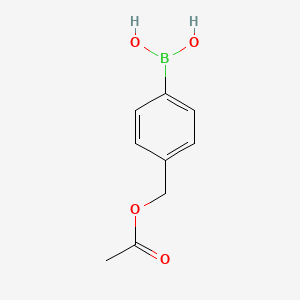
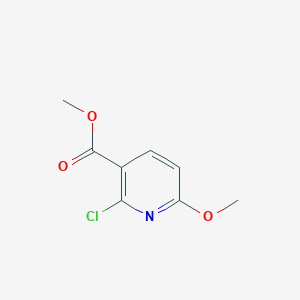
![[4-(Piperidin-1-ylmethyl)phenyl]methanol](/img/structure/B1365428.png)
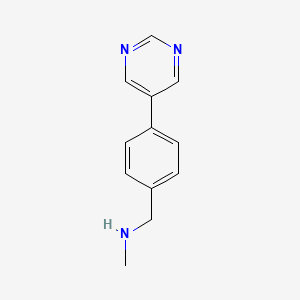
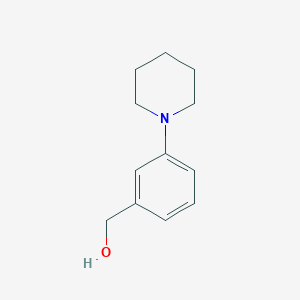
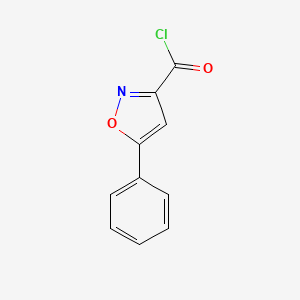
![Thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1365435.png)
![1-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B1365444.png)
![(E)-4-[2-(Anilinocarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1365445.png)
